molecular formula C10H19NO2S B8504752 tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate

tert-Butyl 3-((methylthio)methyl)azetidine-1-carboxylate

Cat. No. B8504752
M. Wt: 217.33 g/mol
InChI Key: YDIKMTZPNAYJCJ-UHFFFAOYSA-N
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Patent
US08283345B2

Procedure details

Methanesulfonyl chloride (0.53 mL, 6.8 mmol) was added dropwise to a stirred solution of 9 (530 mg, 2.8 mmol) and Hunig's base (0.986 mL, 5.6 mmol) in CH2Cl2 (10 mL) and left overnight at room temperature. The reaction was then diluted with CH2Cl2 (100 mL) and washed with water (25 mL), brine (25 mL), dried (MgSO4) and concentrated in vacuo. Sodium thiomethoxide (218 mg, 3109 μmol) was added portionwise to a solution of the residue, presumably tert-butyl 3-(methanesulfonyloxymethyl)azetidine-1-carboxylate (550 mg, 73%), in DMF (5 mL) and stirred at room temperature overnight. The reaction was diluted with toluene (100 mL) and washed with water (25 mL), brine (25 mL), dried (MgSO4) and concentrated in vacuo. Chromatography (MeOH/CH2Cl2=5:95) of the resulting residue afforded 13 as an oil (120 mg, 27%). 1H NMR (CDCl3): δ 3.98 (m, 2H), 3.54 (m, 2H), 2.65 (brs, 3H), 2.03 (s, 3H), 1.37 (s, 9H). 13C NMR (CDCl3): δ 155.3, 78.3, 53.1, 37.4, 27.4, 14.5.
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0.986 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=O)=O.O[CH2:7][CH:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1.CCN(C(C)C)C(C)C.C[S-].[Na+].CS(OCC1CN(C(OC(C)(C)C)=O)C1)(=O)=O>C(Cl)Cl.CN(C=O)C.C1(C)C=CC=CC=1>[CH3:1][S:2][CH2:7][CH:8]1[CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.53 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
530 mg
Type
reactant
Smiles
OCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0.986 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
218 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
550 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with water (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSCC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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